6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one
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Overview
Description
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one is a natural product found in Phaius mishmensis with data available.
Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one, as a derivative of indolo[2,1-b]quinazoline, is a significant nitrogen-containing heterocyclic compound. It serves as a useful intermediate product in organic synthesis. The compound's derivatives, like ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, have been synthesized and show potential pharmaceutical applications, particularly as the main component for the development of anti-inflammatory drugs. The bioavailability of these compounds was evaluated through in silico ADME predictions, indicating high bioavailability and potential for pharmaceutical usage (Kovrizhina et al., 2022).
Synthesis Techniques and Chemical Properties
Efficient strategies for the synthesis of indolo[2,1-b]quinazoline derivatives have been developed, offering a pathway to create 6-unsubstituted indolo[1,2-c]quinazolines. The synthesis involves the Pd-catalyzed reaction of specific substrates followed by conversion to the desired product (Arcadi et al., 2018). Additionally, ZnO-NP catalyzed direct indolation of in situ generated tryptanthrin, related to indolo[2,1-b]quinazoline, has been developed, enabling the synthesis of derivatives in good to excellent yields with high product selectivity (Rai et al., 2018).
Potential Biological and Medicinal Activities
Indolo[2,1-b]quinazoline derivatives exhibit remarkable activity against in vitro Leishmania donovani amastigotes, suggesting potential as antileishmanial agents. Structure-activity relationship studies, using methods like semi-empirical AM1 quantum chemical analysis, cyclic voltammetry, and a pharmacophore generation, showed a correlation between activity and certain molecular properties, indicating electron transfer as a plausible path in the mechanism of action of these compounds (Bhattacharjee et al., 2002).
Antimicrobial and Anti-inflammatory Properties
Indolo[2,1-b]quinazoline derivatives have also been studied for their antimicrobial properties. Certain synthesized compounds displayed marked activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests the potential use of these compounds in the development of new antimicrobial agents (Rohini et al., 2010).
properties
Product Name |
6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
6-hydroxy-6-(2-oxopropyl)indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C18H14N2O3/c1-11(21)10-18(23)13-7-3-5-9-15(13)20-16(22)12-6-2-4-8-14(12)19-17(18)20/h2-9,23H,10H2,1H3 |
InChI Key |
CCFVLTFAPUCNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |
synonyms |
phaitanthrin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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